molecular formula C7H10O4 B8571045 3,6,6-Trimethyl-1,4-dioxane-2,5-dione CAS No. 249890-65-1

3,6,6-Trimethyl-1,4-dioxane-2,5-dione

Cat. No.: B8571045
CAS No.: 249890-65-1
M. Wt: 158.15 g/mol
InChI Key: TYKJTLOUDJNYRH-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-1,4-dioxane-2,5-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The original synthesis of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione involves a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

3,6,6-Trimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,6,6-Trimethyl-1,4-dioxane-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3,6,6-Trimethyl-1,4-dioxane-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .

Comparison with Similar Compounds

3,6,6-Trimethyl-1,4-dioxane-2,5-dione is similar to other compounds such as:

The uniqueness of this compound lies in its specific structure and the stability of its anion, which makes it highly reactive in various chemical reactions.

Properties

CAS No.

249890-65-1

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3,3,6-trimethyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10-4/h4H,1-3H3

InChI Key

TYKJTLOUDJNYRH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)O1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g α-hydroxyisobutyric acid (48 mmol) and 5.15 mL 2-bromopropionyl chloride (50 mmol) were stirred at 75° C. under nitrogen for 12 h. 300 mL acetone and 14 mL anhydrous triethylamine (100 mmol) were added to the mixture and the solution was stirred for 3 h at 60° C. After filtration of the triethylammonium chloride salts, acetone was distilled off and the resulting mixture was dissolved in 450 mL ethyl acetate:hexane mixture (1:1). After filtration over silica gel the solvents were distilled off, and the remaining crude product was recrystallized from ethyl acetate:hexane mixture (1:10). 1H NMR (500 MHz, CDCl3): δ 5.1 (q, 1H), 1.705 (s, 6H), 1.69 (d, 3H). 13C NMR (500 MHz, CDCl3): δ 168.58, 166.64, 80.54, 72.90, 26.23, 25.27, 17.41. ELEM. ANAL. Calcd. for C7H10O4: C, 53.16; H, 6.33. Found: C, 52.86; H, 6.39. Yield: 46%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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